Ortho-Bromo Positional Isomerism: Divergent Biological Target Engagement vs. Para-Bromo Phenoxyacetamide Congeners
The ortho-bromophenoxy scaffold in the target compound is shared with N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide, a confirmed cruzipain inhibitor (IC50 = 800 nM, Trypanosoma cruzi cruzaine expressed in E. coli SG13009, Z-FR-AMC substrate) [1]. In contrast, the para-bromo regioisomer N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide is a potent P2Y14R antagonist (IC50 = 0.6 nM) with no reported cruzipain activity [2]. This orthogonal target selectivity demonstrates that the bromine position is not a trivial substitution but a determinant of which biological target the phenoxyacetamide scaffold can productively engage.
| Evidence Dimension | Target selectivity (enzyme inhibition vs. GPCR antagonism determined by Br position) |
|---|---|
| Target Compound Data | Ortho-Br scaffold (2-(2-bromophenoxy) core): cruzipain IC50 = 800 nM; no P2Y14R activity reported |
| Comparator Or Baseline | Para-Br scaffold (2-(4-bromophenoxy) core): P2Y14R IC50 = 0.6 nM; no cruzipain activity reported |
| Quantified Difference | Target divergence: cruzipain vs. P2Y14R; potency difference vs. respective targets differs by >1,300-fold (0.6 nM vs. 800 nM) |
| Conditions | Cruzipain assay: recombinant cruzaine, Z-FR-AMC substrate, 5 min incubation; P2Y14R assay: cellular antagonist assay |
Why This Matters
Procurement decisions for SAR exploration must specify bromine position, because ortho- and para-bromo phenoxyacetamides address completely different biological targets with non-overlapping selectivity profiles.
- [1] BindingDB, BDBM50322742 / CHEMBL1173694: N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide, IC50 = 800 nM vs. Trypanosoma cruzi cruzipain, https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50322742 View Source
- [2] Liu W, Mao S, Wang Y, et al. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024;67(12):10233-10247. doi:10.1021/acs.jmedchem.4c00309 View Source
